5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is an organic compound characterized by its molecular formula and a molecular weight of 307.14 g/mol. This compound belongs to the class of benzamides, featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a 6-methylpyridin-2-yl group attached to the nitrogen atom of the benzamide moiety. It has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity against various targets, including metabotropic glutamate receptors.
5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is classified under organic compounds and specifically falls into the category of substituted benzamides. The compound is commercially available, with sources providing it for research and industrial applications . Its unique structure allows it to interact with biological systems, making it a subject of interest in pharmacological studies.
The synthesis of 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide typically involves the Suzuki-Miyaura cross-coupling reaction. This method is favored for its efficiency in forming carbon-carbon bonds. The reaction generally requires:
In laboratory settings, the reaction conditions are optimized for yield and purity. For industrial production, continuous flow reactors may be employed to enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are commonly used to isolate the desired product .
The molecular structure of 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide can be described using various structural representations:
| Property | Value |
|---|---|
| CAS Number | 783371-26-6 |
| IUPAC Name | 5-bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide |
| InChI Key | QBKQUIVFJIYJGA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)O |
The compound exhibits a complex arrangement of functional groups that contribute to its reactivity and biological activity.
5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide can undergo several chemical reactions:
The mechanism of action for 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, particularly enzymes or receptors implicated in various biological processes. For instance, it may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. Ongoing research aims to clarify its exact molecular targets and pathways, which are crucial for understanding its therapeutic potential .
The physical properties of 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 307.14 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are essential for determining the compound's behavior in various chemical environments and applications .
5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide has several scientific applications:
Palladium-catalyzed cross-coupling reactions enable efficient construction of the biaryl-like framework in 5-bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide. The pyridinylamide core is typically assembled before introducing the bromo substituent to avoid unintended dehalogenation. Key methodologies include:
Table 1: Optimization of Pd-Catalyzed Coupling for Core Assembly
| Method | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 80 | 85–92 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Dioxane | Cs₂CO₃ | 100 | 60–75 |
Installing the ortho-bromo group on the salicylate ring demands precise regiocontrol to avoid polybromination. Directed ortho-metalation (DoM) and electrophilic methods dominate:
The critical amide bond can be forged via two primary strategies:
Table 2: Amidation Route Efficiency Comparison
| Method | Reagents/Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Direct Acylation | EDC·HCl, HOBt, DMF, rt | 65–70 | Simplicity (one-pot) |
| Acid Chloride | SOCl₂ → aminopyridine, pyridine | 85–90 | High conversion |
| Active Ester (PFP) | PFP-OH, DCC → aminopyridine | 82–88 | Mild conditions, low epimerization |
Orthogonal protection of phenolic OH and pyridinyl N is essential during functionalization:
Table 3: Protecting Group Performance for Key Functional Groups
| Group | Protecting Group | Installation | Deprotection | Compatibility Notes |
|---|---|---|---|---|
| Phenolic OH | TBS ether | TBSCl, imidazole, DMF, rt | TBAF (THF) or HOAc/THF/H₂O | Stable to bases, sensitive to acids |
| Phenolic OH | MOM ether | MOMCl, iPr₂NEt, CH₂Cl₂, rt | 6M HCl, MeOH, reflux | Robust but harsh deprotection |
| Pyridine N | Methyl triflate | MeOTf, CH₂Cl₂, 0°C → rt | Dowex 50WX8 resin | Forms crystalline salts |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: